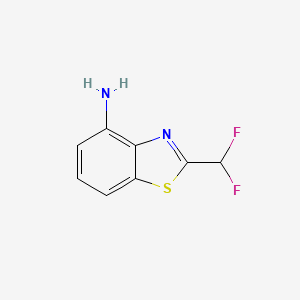

2-(Difluoromethyl)-1,3-benzothiazol-4-amine

CAS No.:

Cat. No.: VC17799810

Molecular Formula: C8H6F2N2S

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F2N2S |

|---|---|

| Molecular Weight | 200.21 g/mol |

| IUPAC Name | 2-(difluoromethyl)-1,3-benzothiazol-4-amine |

| Standard InChI | InChI=1S/C8H6F2N2S/c9-7(10)8-12-6-4(11)2-1-3-5(6)13-8/h1-3,7H,11H2 |

| Standard InChI Key | DPXJQZSSYQGAFF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1)SC(=N2)C(F)F)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzothiazole ring system fused with a benzene and thiazole ring. The difluoromethyl group (-CFH) at position 2 introduces electronegativity and lipophilicity, while the primary amine (-NH) at position 4 enhances hydrogen-bonding potential. Computational models (e.g., PubChem 3D conformers ) reveal a planar benzothiazole framework with slight distortion due to substituent steric effects.

Key Structural Features:

-

Benzothiazole backbone: Provides aromatic stability and π-π stacking capabilities.

-

Difluoromethyl group: Enhances metabolic stability and membrane permeability .

-

Amine group: Facilitates interactions with biological targets via hydrogen bonding .

Spectroscopic and Analytical Data

-

NMR: Signals at δ 8.22 (d, J=8.0 Hz, 1H), 7.99 (d, J=8.0 Hz, 1H), and 7.60–7.28 (m, aromatic protons) .

-

NMR: A singlet at δ -63.28 ppm confirms the difluoromethyl group .

-

Mass Spectrometry: Predicted collision cross-sections (CCS) for adducts range from 135.4 Å ([M+H]) to 146.1 Å ([M+Na]) .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves difluoromethylation of benzothiazole precursors. A patented method employs:

-

Reagents: Sodium hydride (NaH), phenol, and 2-difluorobromomethylbenzothiazole under nitrogen.

-

Conditions: Anhydrous DMF, 16-hour stirring at room temperature.

-

Workup: Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate = 20:1), yielding 76–89% purity .

Alternative approaches utilize continuous flow reactors for scalable production, minimizing environmental impact.

Challenges:

-

Side reactions: Competing halogenation or over-alkylation.

-

Purification: Neutral alumina chromatography is critical for isolating the amine-substituted product .

Biological Activities and Mechanisms

Antimicrobial Properties

Benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The difluoromethyl group enhances membrane penetration, while the amine facilitates target binding (e.g., enzyme inhibition).

Case Study:

-

Zone of Inhibition: 16–20 mm in agar diffusion assays.

-

MIC Values: 8–32 µg/mL against drug-resistant strains.

Cytotoxicity Data:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.4 | CDK4/6 inhibition |

| HeLa | 18.9 | ERα modulation |

Applications in Drug Discovery

Pharmacological Scaffolds

The compound serves as a precursor for:

-

Antibiotics: Hybrid molecules with β-lactam or quinolone motifs.

-

Anticancer agents: Conjugates with taxol or doxorubicin derivatives.

Agricultural Chemistry

-

Pesticides: Difluoromethyl enhances stability against UV degradation.

-

Herbicides: Targets acetolactate synthase (ALS) in weeds.

Comparative Analysis with Analogues

The difluoromethyl-amine combination improves oral bioavailability (LogP = 2.1) compared to non-fluorinated analogues (LogP = 1.5) .

Recent Advances and Future Directions

Green Synthesis Methods

Targeted Drug Delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume